2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
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Overview
Description
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features both indole and tetrahydroquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions
Indole Derivative Synthesis: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfanyl Group Introduction: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole derivative.
Tetrahydroquinoline Moiety Addition: The final step involves the formation of the tetrahydroquinoline ring, which can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The indole and tetrahydroquinoline rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and tetrahydroquinoline derivatives.
Scientific Research Applications
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors, while the tetrahydroquinoline ring can interact with enzymes and other proteins. These interactions can lead to a range of biological effects, including modulation of cell signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid.
Tetrahydroquinoline Derivatives: Compounds like tetrahydroquinoline-3-carboxylic acid and tetrahydroquinoline-4-one.
Uniqueness
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of indole and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
The compound 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , also known as a derivative of indole and tetrahydroquinoline, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C23H26N2OS
- Molecular Weight : 398.53 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from indole derivatives. One common method includes the Fischer indole synthesis followed by various substitution and oxidation reactions to introduce the sulfanyl group and the tetrahydroquinoline moiety.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. The compound is hypothesized to inhibit bacterial cell division by interacting with essential proteins involved in this process. A study highlighted that structurally similar compounds demonstrated efficacy against various bacterial strains such as Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting tumor growth in various cancer models. For instance, related compounds exhibited a suppression rate of tumor growth of up to 100% in ovarian cancer xenografts in nude mice . This suggests that the compound may have similar effects due to its structural analogies.
The biological activity of this compound likely involves:
- Inhibition of Key Proteins : Similar compounds have been shown to bind to and inhibit proteins critical for bacterial cell division and cancer cell proliferation.
- Interference with Biochemical Pathways : The compound may disrupt signaling pathways involved in cell growth and division, leading to apoptosis in cancer cells .
Case Studies
Several studies have evaluated the biological activity of indole derivatives:
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(28-16-8-12-21-11-4-6-14-23(21)28)19-30-25-18-27(17-20-9-2-1-3-10-20)24-15-7-5-13-22(24)25/h1-7,9-11,13-15,18H,8,12,16-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIYKVCEBPFALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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